molecular formula C27H25N3O B2973717 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-00-6

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2973717
CAS No.: 901268-00-6
M. Wt: 407.517
InChI Key: UKOIODJRBJTKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core with various substituents, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to further cyclization with aniline derivatives under acidic or basic conditions to form the quinoline ring.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides (e.g., bromine, chlorine) with Lewis acids like aluminum chloride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in studies investigating enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity, or interact with DNA, affecting gene expression. The pathways involved often include inhibition of kinase activity, leading to disrupted cell signaling and growth.

Comparison with Similar Compounds

Compared to other pyrazoloquinoline derivatives, 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substituents, which can enhance its biological activity and specificity. Similar compounds include:

    1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the 4-ethylphenyl and 8-methoxy groups, potentially altering its activity.

    1-(4-Ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Contains different substituents, which may affect its interaction with biological targets.

These comparisons highlight the importance of specific substituents in determining the compound’s properties and applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-5-19-7-9-20(10-8-19)26-24-16-28-25-13-12-22(31-4)15-23(25)27(24)30(29-26)21-11-6-17(2)18(3)14-21/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOIODJRBJTKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.